Physicochemical Properties and Applications of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride: A Technical Guide for Kinase Inhibitor Development
Physicochemical Properties and Applications of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine Dihydrochloride: A Technical Guide for Kinase Inhibitor Development
Executive Summary
(R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (CAS: 1349807-59-5) has emerged as a privileged chiral building block in modern medicinal chemistry, particularly in the rational design of targeted covalent inhibitors (TCIs) . This compound provides a dual-function scaffold: the pyrimidin-2-amine moiety serves as a highly efficient hinge-binding motif, while the structurally rigid, chiral (R)-pyrrolidine ring acts as a precise spatial vector. This vector directs electrophilic warheads toward non-catalytic cysteine residues located in or near the kinase ATP-binding pocket .
This technical guide synthesizes the physicochemical profiling, mechanistic utility, and validated synthetic protocols required for integrating this intermediate into kinase inhibitor pipelines, with a specific focus on Cyclin-dependent kinase 7 (CDK7) and c-Jun N-terminal kinase (JNK) targets.
Physicochemical Profiling & Structural Rationale
Understanding the physicochemical parameters of this intermediate is critical for optimizing reaction conditions and predicting the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API). The compound is intentionally supplied as a dihydrochloride salt.
-
Causality for Salt Selection: The 2HCl salt form enhances bench stability, prevents ambient oxidation of the secondary amine, and mitigates the inherent hygroscopicity of the free base, ensuring precise stoichiometric weighing during high-throughput library synthesis.
Table 1: Physicochemical Properties
| Property | Value | Rationale / Implication |
| CAS Number | 1349807-59-5 | Unique identifier for the (R)-enantiomer dihydrochloride salt . |
| Molecular Formula | C8H14Cl2N4 | Formulated as a 2HCl salt (Free base: C8H12N4). |
| Molecular Weight | 237.13 g/mol | Low molecular weight allows for downstream warhead addition without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area | 49.84 Ų (Free base) | Optimal for kinase inhibitors; allows for additional polar groups while maintaining cell permeability . |
| LogP (Calculated) | ~0.67 (Free base) | Highly hydrophilic; requires lipophilic substitution at the pyrimidine or pyrrolidine nitrogen for optimal in vivo distribution. |
| Hydrogen Bond Donors | 2 (Free base) | Pyrimidine secondary amine and pyrrolidine secondary amine. |
| Hydrogen Bond Acceptors | 4 (Free base) | Critical for interacting with the kinase hinge region (e.g., Met94 in CDK7). |
Mechanistic Role in Kinase Inhibitor Design
The architectural brilliance of (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine lies in its modularity and stereochemical precision.
-
The Hinge-Binding Motif: The pyrimidin-2-amine core is a classical ATP-competitive pharmacophore. In kinases such as CDK7, the N1 and C2-NH of the pyrimidine engage in two critical hydrogen bonds with the backbone of the Met94 residue .
-
The Chiral Vector: The (R)-pyrrolidin-3-yl moiety is not merely a linker; its stereochemistry dictates the trajectory of the attached warhead. By utilizing the (R)-enantiomer, medicinal chemists can precisely orient an acrylamide or propionamide group to undergo a highly specific Michael addition with Cys312 of CDK7. The rigidity of the pyrrolidine ring minimizes the entropic penalty upon binding compared to highly flexible linear alkyl chains.
Modular design of covalent kinase inhibitors utilizing the (R)-pyrrolidin-3-yl pyrimidine scaffold.
Experimental Methodologies & Protocols
To utilize this dihydrochloride salt in library synthesis, the secondary amine of the pyrrolidine must be selectively liberated and coupled to an electrophilic warhead (e.g., acrylic acid) without disrupting the pyrimidine amine. The following protocol utilizes HATU, which is highly efficient for sterically hindered secondary amines, while N,N-Diisopropylethylamine (DIEA) serves as the base .
Protocol 1: Amide Coupling for Covalent Warhead Attachment
Objective: Synthesize an acrylamide-functionalized covalent inhibitor intermediate.
-
Preparation: Suspend (R)-N-(Pyrrolidin-3-yl)pyrimidin-2-amine dihydrochloride (1.0 eq, 237 mg, 1.0 mmol) and the desired carboxylic acid warhead (e.g., acrylic acid, 1.1 eq, 79 mg, 1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.
-
Neutralization & Activation: Add DIEA (4.0 eq, 517 mg, 4.0 mmol) dropwise at 0 °C.
-
Causality: 2.0 equivalents of DIEA are consumed immediately to neutralize the dihydrochloride salt, liberating the nucleophilic pyrrolidine nitrogen. The remaining 2.0 equivalents act as the catalytic base for the coupling reaction.
-
-
Coupling: Add HATU (1.2 eq, 456 mg, 1.2 mmol) in one portion. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature (RT) for 4-12 hours.
-
Causality: HATU forms a highly reactive OAt-ester intermediate. Maintaining a low initial temperature prevents the runaway exothermic polymerization of the acrylic acid.
-
-
Reaction Monitoring (Self-Validation System): Monitor the reaction via LC-MS. The disappearance of the m/z 165 [M+H]+ peak (corresponding to the free base of the starting material) and the appearance of the desired product mass strictly validates reaction completion.
-
Workup: Dilute the mixture with Ethyl Acetate (30 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Causality: The basic aqueous wash selectively partitions the DIEA hydrohalide salts and the HOAt byproduct generated from HATU into the aqueous layer, leaving the functionalized intermediate in the organic phase.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH gradient) to yield the final functionalized intermediate.
Protocol 2: Analytical Validation & Quality Control
To ensure the integrity of the (R)-stereocenter (which is critical for target selectivity) and the absence of dimerization, rigorous QC must be performed post-synthesis.
-
Chiral HPLC: Utilize a Chiralpak AD-H or equivalent column (Isocratic Hexane:Isopropanol 80:20 with 0.1% Diethylamine).
-
Causality: The addition of Diethylamine (DEA) suppresses peak tailing caused by the basic pyrimidine nitrogens interacting with residual silanols on the stationary phase. Ensure enantiomeric excess (ee) is >98%.
-
-
LC-MS (ESI+): Confirm the exact mass. For the unreacted starting material, expect a strong [M+H]+ at 165.1.
References
-
Title: CDK7 Inhibitors in Cancer Therapy: The Sweet Smell of Success? Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 Source: PubMed Central (PMC) URL: [Link]
- Title: WO2020006497A1 - Inhibitors of cyclin-dependent kinases Source: Google Patents URL
